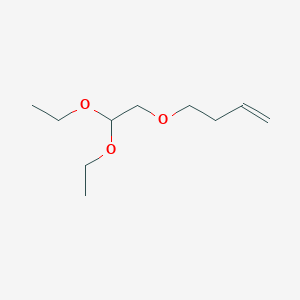

4-(2,2-Diethoxy-ethoxy)-but-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-diethoxyethoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWYDSSANGOYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COCCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2-Diethoxy-ethoxy)-but-1-ene: A Versatile Bifunctional Building Block

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential applications of 4-(2,2-Diethoxy-ethoxy)-but-1-ene. While direct literature on this specific molecule is sparse, its structure, featuring a terminal alkene and a diethyl acetal, suggests significant utility in both organic synthesis and polymer chemistry. This document will explore its role as a valuable synthon, where the acetal serves as a protected aldehyde, and its potential as a monomer for the synthesis of functionalized polymers. We will delve into the mechanistic principles governing its reactivity and provide illustrative protocols for its application, drawing parallels from well-documented analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique bifunctionality of this compound.

Introduction: Unveiling a Bifunctional Molecule

This compound is a fascinating, yet underexplored, organic molecule. Its structure is characterized by two key functional groups: a terminal but-1-ene moiety and a diethyl acetal group. This unique combination makes it a bifunctional building block with orthogonal reactivity, meaning one functional group can be reacted selectively while the other remains intact.

-

The But-1-ene Group: This terminal alkene is a versatile handle for a variety of chemical transformations, most notably polymerization reactions. Alkenes are the fundamental building blocks for a vast array of polymers, and the but-1-ene group in this molecule can potentially participate in addition polymerization to create novel polymer architectures.[1][2]

-

The Diethyl Acetal Group: The 2,2-diethoxy-ethoxy moiety is a classic protecting group for an aldehyde.[3][4] Acetal formation is a reversible process that masks the reactivity of the aldehyde, allowing other parts of the molecule to be modified under conditions that would otherwise affect the aldehyde.[5][6] This feature positions this compound as a valuable intermediate in multi-step organic syntheses.

This guide will illuminate the potential of this molecule by examining its applications through the lens of these two functional groups.

Application in Organic Synthesis: A Masked Aldehyde Synthon

In the realm of organic synthesis, protecting groups are indispensable tools for achieving chemo-selectivity in complex molecules.[3][4] The diethyl acetal in this compound serves this purpose, effectively "hiding" a reactive aldehyde.

The Principle of Acetal Protection and Deprotection

Acetal protection is a common strategy to prevent aldehydes from undergoing unwanted reactions, such as reduction, oxidation, or nucleophilic attack.[3][6] The acetal group is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions.[5]

The deprotection, or removal of the acetal to regenerate the aldehyde, is typically achieved under acidic aqueous conditions. This orthogonality allows for a wide range of synthetic transformations to be performed on the alkene portion of the molecule without affecting the latent aldehyde.

The logical workflow for utilizing this compound as a synthon is depicted below:

Figure 1: General synthetic workflow using this compound as a masked aldehyde synthon.

Illustrative Synthetic Protocol: Hydroboration-Oxidation

To demonstrate the utility of this synthon, let's consider a hypothetical hydroboration-oxidation reaction of the but-1-ene group. This reaction sequence will convert the terminal alkene into a primary alcohol while the acetal remains unaffected.

Step 1: Hydroboration

-

Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of borane-THF complex (BH3·THF, approximately 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C.

-

Carefully add a solution of sodium hydroxide (e.g., 3M aqueous solution, 3 equivalents) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3 equivalents). Caution: This addition can be exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate alcohol with the acetal group intact.

Step 3: Deprotection

-

Dissolve the crude intermediate from the previous step in a mixture of THF and dilute aqueous acid (e.g., 1M HCl).

-

Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of the more polar aldehyde product.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product, the corresponding hydroxy-aldehyde, by column chromatography.

The overall transformation is shown in the reaction scheme below:

Figure 2: Reaction scheme for the hydroboration-oxidation and subsequent deprotection of this compound.

Applications in Polymer Science: A Functional Monomer

The presence of a terminal alkene group makes this compound a promising candidate as a monomer or comonomer in addition polymerization.[1] The resulting polymer would have pendant acetal groups along its backbone, which could be retained for their specific properties or subsequently hydrolyzed to yield a polymer with aldehyde functionalities.

Potential Polymerization Pathways

This compound could potentially be polymerized via several mechanisms, including:

-

Free-Radical Polymerization: This is a common method for polymerizing alkenes, initiated by compounds that can generate free radicals.

-

Ziegler-Natta Catalysis: This method is widely used in the industrial production of polyolefins and can lead to polymers with controlled stereochemistry.[2]

-

Cationic Polymerization: The electron-rich double bond of the but-1-ene could be susceptible to attack by an electrophile, initiating cationic polymerization.[1]

The choice of polymerization method would depend on the desired polymer properties, such as molecular weight, polydispersity, and tacticity.

Properties and Applications of the Resulting Polymers

Polymers derived from this compound would possess unique characteristics due to the pendant acetal groups. These groups could impart increased solubility in certain organic solvents and alter the thermal properties of the polymer.

Furthermore, the post-polymerization deprotection of the acetal groups would yield a polymer with aldehyde functionalities. Such a polymer could have numerous applications:

-

Crosslinking: The aldehyde groups can react with various crosslinking agents to form thermoset resins or hydrogels.

-

Bioconjugation: Aldehydes can react with amines on proteins or other biomolecules to form Schiff bases, which can be further reduced to stable amine linkages. This makes such polymers suitable for biomedical applications.

-

Surface Modification: The reactive aldehyde groups can be used to graft other molecules onto a surface, thereby modifying its properties.

A schematic representation of the polymerization and subsequent functionalization is presented below:

Figure 3: Conceptual workflow for the polymerization and subsequent functionalization of this compound.

Physicochemical and Safety Data

| Property | Estimated Value/Information | Source/Analogy |

| CAS Number | 1343915-25-2 | [7] |

| Molecular Formula | C10H20O3 | Derived from structure |

| Molecular Weight | 188.26 g/mol | Derived from structure |

| Appearance | Likely a colorless to pale yellow liquid | Analogy with similar ethers and acetals |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate) and have limited solubility in water. | General properties of ethers and acetals |

| Safety | Handle with standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses). Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated area. | General chemical safety guidelines |

Conclusion

This compound is a promising yet underutilized bifunctional molecule. Its orthogonal reactivity, stemming from the terminal alkene and the protected aldehyde, opens up a wide range of possibilities in both organic synthesis and polymer science. As a synthon, it allows for the introduction of a latent aldehyde into complex molecules. As a monomer, it offers a pathway to novel functional polymers with tunable properties. Further research into the synthesis and reactivity of this compound is warranted and is expected to uncover new and exciting applications in drug discovery, materials science, and beyond.

References

- Dicyclohexylamine | 101-83-7 - ChemicalBook. (2026, January 13).

- Protecting Groups.

- CAS 101-83-7 Dicyclohexylamine - Multichem Specialities Pvt. Ltd.

- 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem.

- Protecting group - Wikipedia.

- 101-83-7 CAS | DICYLOHEXYLAMINE | Amines & Amine Salts | Article No. 03321 - Loba Chemie.

- 4-(2,2-Diethoxyethoxy)but-1-ene - BLDpharm.

- 4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426 - PubChem.

- Protective Groups - Organic Chemistry Portal.

- 4,4-Dimethoxybut-1-yne - Organic Syntheses Procedure.

- Alcohol Protecting Groups.

- Polymers - MSU chemistry.

- A practical criterion for synthesizing ethylen-1-butene copolymer in powder form in slurry polymerization with a Ziegler-Natta c - Polyolefins Journal. (2023, October 28).

Sources

Methodological & Application

Application Note: Post-Polymerization Hydrolysis of Acetal Pendant Groups

Executive Summary

This guide details the protocols for the acid-catalyzed hydrolysis of acetal and ketal pendant groups in polymeric systems. This transformation is a cornerstone of "solubility switching" strategies—converting hydrophobic, organic-soluble polymers (e.g., poly(solketal methacrylate)) into hydrophilic, water-soluble analogs (e.g., poly(glycerol methacrylate))—and is critical in the design of pH-responsive drug delivery systems (DDS).

Key Learning Outcomes:

-

Mechanistic Mastery: Understanding the oxocarbenium ion intermediate to tune hydrolysis rates.

-

Protocol Precision: Step-by-step methodologies for both bulk synthesis (complete deprotection) and kinetic drug release (controlled partial hydrolysis).

-

Validation: Self-validating QC steps using 1H NMR and GPC.

Strategic Significance & Mechanism

The "Masked" Functionality Approach

Direct polymerization of monomers containing free hydroxyls (like glycerol or sugars) is often plagued by chain transfer events or incompatibility with non-polar polymerization media. The solution is to "mask" these diols as acetals or ketals (e.g., isopropylideneglycerol methacrylate). Post-polymerization hydrolysis removes these masks, revealing the target functionality.

Chemical Mechanism

The hydrolysis of acetal pendant groups is an acid-catalyzed equilibrium reaction. The rate-determining step is typically the formation of the resonance-stabilized oxocarbenium ion.

Figure 1: Acid-Catalyzed Hydrolysis Mechanism The pathway highlights the critical oxocarbenium transition state. Note that water must be present in excess to drive the equilibrium toward the diol/ketone products.[1][2]

Caption: Mechanism of acid-catalyzed acetal cleavage. The stability of the oxocarbenium ion dictates the reaction kinetics.

Critical Experimental Parameters

Success depends on balancing the hydrophobicity of the starting material with the hydrophilicity of the product .

| Parameter | Recommendation | Rationale |

| Solvent System | THF/Water or Acetone/Water (Typical 4:1 v/v) | The solvent must dissolve the hydrophobic starting polymer and be miscible with the aqueous acid. As hydrolysis proceeds, the polymer becomes hydrophilic; the mixture must remain homogeneous to ensure complete conversion. |

| Catalyst (Synthesis) | 1M - 2M HCl | Strong acid is required for complete deprotection of robust backbones (e.g., methacrylates) to push equilibrium fully to the right [1]. |

| Catalyst (Drug Delivery) | Acetate Buffer (pH 5.0) | Simulates endosomal environments. Used when the goal is slow, controlled release rather than rapid synthesis [2]. |

| Temperature | 25°C vs. 70°C | Room temperature is sufficient for highly labile acetals (e.g., acyclic). Cyclic acetals (like solketal) often require heating (60-70°C) for efficient conversion [3]. |

Protocol A: High-Efficiency Deprotection (Synthesis)

Application: Converting Poly(solketal methacrylate) (PSM) to Poly(glycerol monomethacrylate) (PGMA). Goal: >99% removal of acetal groups.

Materials

-

Polymer precursor (PSM)[3]

-

Tetrahydrofuran (THF) (HPLC Grade)

-

1.0 M Hydrochloric Acid (HCl)

-

Dialysis tubing (MWCO 3.5 kDa)

Workflow

-

Dissolution: Dissolve 1.0 g of PSM in 20 mL of THF in a round-bottom flask. Stir until optically clear.

-

Checkpoint: If the solution is cloudy, add more THF. Incomplete dissolution leads to heterogeneous hydrolysis and high dispersity (Đ).

-

-

Acidification: Add 5 mL of 1.0 M HCl dropwise while stirring. The solution may turn slightly hazy initially but should clear up.

-

Note: The water in the acid solution acts as the nucleophile.

-

-

Reaction: Equip with a reflux condenser and heat to 60°C for 3–6 hours .

-

Monitoring: Take a 50 µL aliquot at t=0 and t=3h. Dry under nitrogen and dissolve in DMSO-d6 for NMR (see Section 6).

-

-

Quenching: Cool to room temperature. Neutralize by adding 1.0 M NaOH dropwise until pH ~7 (check with pH paper).

-

Purification (Crucial):

-

Evaporate THF under reduced pressure (rotary evaporator).

-

The remaining aqueous residue may contain the byproduct (acetone).

-

Dialyze against deionized water for 48 hours (change water 3x daily) to remove salts and acetone.

-

-

Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the pure PGMA as a white, fluffy solid.

Protocol B: Kinetic Release Study (Drug Delivery)

Application: Testing pH-sensitivity of acetal-linked micellar nanocarriers. Goal: Measure hydrolysis rate at physiological vs. endosomal pH.

Workflow Diagram

Caption: Experimental workflow for determining the hydrolytic stability of acetal-linked nanocarriers.

Methodology

-

Preparation: Prepare a 1 mg/mL micelle solution in water.

-

Incubation: Dilute the micelle solution 1:10 into two buffers:

-

Buffer A: Phosphate Buffered Saline (PBS), pH 7.4.

-

Buffer B: Acetate Buffer, pH 5.0.

-

-

Sampling: Incubate at 37°C with gentle shaking.

-

Analysis (DLS):

-

At pH 7.4, particle size should remain constant (e.g., ~100 nm).

-

At pH 5.0, hydrolysis of the hydrophobic acetal core leads to destabilization. Look for a decrease in Count Rate (disassembly) or appearance of large aggregates (secondary precipitation).

-

-

Analysis (HPLC): If a drug is conjugated via the acetal, filter aliquots (10 kDa spin filter) to separate released drug from the polymer, then inject the filtrate into HPLC.

Characterization & Validation (QC)

1H NMR Spectroscopy

This is the gold standard for calculating conversion.

-

Target Signal: The gem-dimethyl protons of the acetal group (isopropylidene) typically appear as two singlets or a broad peak between 1.3 and 1.6 ppm .

-

Validation Logic: These peaks must disappear completely in the hydrolyzed product.

-

New Signals: Appearance of hydroxyl protons (if running in DMSO-d6) or shifts in the methine protons adjacent to the oxygen (typically 3.5–4.0 ppm).

Calculation:

Gel Permeation Chromatography (GPC)[4]

-

Shift Observation: Hydrolysis of PSM to PGMA results in a decrease in molecular weight (loss of acetone, Mass = 58 Da per unit).

-

Solvent Trap: Note that PGMA is often insoluble in THF. You must switch GPC solvents to DMF or Water/Methanol to analyze the final product.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Phase separation during reaction. | The polymer precipitated as it became hydrophilic. Increase the water content in the solvent mixture or switch to a homogeneous acid/water system. |

| Cross-linking / Gelation | Aldol condensation of byproducts. | If the byproduct is an aldehyde (from acetal) rather than a ketone (from ketal), it can crosslink diols. Use a scavenger or ensure high dilution. |

| Backbone Degradation | Acid concentration too high. | If using polyester backbones, strong HCl will hydrolyze the main chain. Switch to Pyridinium p-toluenesulfonate (PPTS) or acetic acid [4]. |

References

-

Mori, H. et al. "Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate." Macromolecules, vol. 51, no. 8, 2018. Link

-

Gillies, E. R., & Fréchet, J. M. "Acetals as pH-sensitive linkages for drug delivery." Bioconjugate Chemistry, vol. 16, no. 2, 2005. Link

- Binauld, S. et al. "Acid-labile polymer nanogels: A detailed study of acetal hydrolysis kinetics.

- Greene, T. W., & Wuts, P. G.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for deprotection conditions).

Sources

Application Notes and Protocols: A Guide to the Deprotection of Aldehyde Groups in Polyolefins

Introduction: The Latent Reactivity of Aldehyde-Functionalized Polyolefins

Polyolefins, such as polyethylene and polypropylene, are valued for their chemical inertness, robustness, and low cost, making them ubiquitous in modern materials. However, their lack of reactive functional groups presents a significant challenge for applications requiring surface modification, adhesion, or covalent linkage to other molecules. The introduction of aldehyde functionalities onto a polyolefin backbone is a powerful strategy to overcome this limitation, providing a reactive handle for a wide range of chemical transformations.

These aldehyde groups, however, are often incompatible with the conditions used for polyolefin synthesis or post-polymerization modification. To circumvent this, a common strategy is to introduce the aldehyde in a "protected" form. This temporary masking allows for the manipulation of the polymer without unwanted side reactions involving the aldehyde. The final and critical step is the quantitative and selective removal of the protecting group to unveil the reactive aldehyde.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for deprotecting aldehyde groups in polyolefins. We will delve into the rationale behind the selection of protecting groups, provide a detailed step-by-step protocol for a standard deprotection method, discuss analytical techniques for monitoring the reaction, and offer insights into troubleshooting common challenges.

Selecting the Right Mask: A Primer on Aldehyde Protecting Groups for Polyolefin Chemistry

The ideal protecting group for an aldehyde in the context of polyolefin chemistry must meet several criteria[1]:

-

Stability: It must be stable to the conditions of polymerization and any subsequent modification steps.

-

Selective Removal: It should be removable under conditions that do not degrade the polyolefin backbone or other functional groups.

-

High Yield: Both the protection and deprotection reactions should proceed in high yields.

For these reasons, acetals , particularly cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes , are the most widely employed protecting groups for aldehydes.[1][2] They are readily formed by the acid-catalyzed reaction of the aldehyde with a diol and are exceptionally stable under neutral and basic conditions, making them compatible with a wide range of organometallic and nucleophilic reagents. The deprotection is typically achieved through acid-catalyzed hydrolysis, a reversible reaction that can be driven to completion by the presence of excess water.[3][4]

Core Protocol: Acid-Catalyzed Hydrolysis of Acetal-Protected Aldehydes on Polyolefins

This protocol details the deprotection of a 1,3-dioxolane-protected aldehyde on a polyethylene backbone. The principles can be adapted for other polyolefins and acetal protecting groups.

Experimental Workflow

Caption: Workflow for the deprotection of aldehyde groups on polyolefins.

Materials

-

Acetal-protected aldehyde-functionalized polyolefin (1.0 eq)

-

Tetrahydrofuran (THF), inhibitor-free

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Methanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Dissolution of the Polymer: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the acetal-protected polyolefin in a suitable organic solvent (e.g., THF, toluene, or dichlorobenzene) to a concentration of approximately 1-5% (w/v). The choice of solvent will depend on the specific polyolefin and its molecular weight. Gentle heating may be required to facilitate dissolution.

-

Preparation of the Acidic Solution: In a separate beaker, prepare a 1 M aqueous HCl solution by carefully adding concentrated HCl to deionized water.

-

Reaction Setup: To the dissolved polymer solution, add the 1 M HCl solution in a 1:1 volume ratio to the organic solvent. The reaction mixture will be biphasic. For some systems, a phase-transfer catalyst may be beneficial to improve reaction rates.

-

Reaction Execution: Heat the biphasic mixture to a gentle reflux (typically 60-80 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots from the organic layer at regular intervals.

-

Monitoring the Reaction:

-

Thin-Layer Chromatography (TLC): If the starting material and product have different polarities, TLC can be a quick method to monitor the disappearance of the starting material.

-

Infrared (IR) Spectroscopy: The appearance of a characteristic aldehyde C=O stretching band around 1720-1740 cm⁻¹ and the disappearance of the acetal C-O stretching bands (typically around 1050-1150 cm⁻¹) can indicate the progress of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. Monitor the disappearance of the acetal proton signal (typically a singlet around 4.8-5.2 ppm for a 1,3-dioxolane) and the appearance of the aldehyde proton signal (a singlet or triplet between 9.5-10.0 ppm).

-

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation of the Aldehyde-Functionalized Polyolefin:

-

Separate the organic layer.

-

Wash the organic layer with deionized water (3x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution dropwise to a non-solvent, such as methanol or acetone, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterization of the Final Product

-

¹H NMR Spectroscopy: Confirm the presence of the aldehyde proton signal and the absence of the acetal proton signal.

-

¹³C NMR Spectroscopy: Look for the characteristic aldehyde carbonyl carbon signal around 190-200 ppm.

-

FT-IR Spectroscopy: Confirm the presence of the aldehyde C=O stretch.

-

Gel Permeation Chromatography (GPC): Assess if any chain scission or cross-linking occurred during the deprotection by comparing the molecular weight and dispersity of the deprotected polymer to the starting material.

Alternative and Milder Deprotection Strategies

While acidic hydrolysis is robust, the harsh conditions can sometimes lead to side reactions or degradation of sensitive substrates. For such cases, milder methods can be employed.

| Reagent/Catalyst | Solvent | Conditions | Advantages | Reference |

| Acetic Acid/Water | THF | Room Temperature to 50 °C | Milder than strong mineral acids. | [5] |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | Chemoselective, proceeds at near-neutral pH. | [6] |

| N-Bromosuccinimide (NBS) | Acetone/Water | 0 °C to Room Temperature | Effective for dithioacetals. | [5] |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient acid concentration or reaction time. | Increase the acid concentration, reaction time, or temperature. Consider using a phase-transfer catalyst. |

| Poor miscibility of reactants. | Use a co-solvent system or a different solvent that can better solvate both the polymer and the aqueous acid. | |

| Polymer Degradation | Acid concentration is too high or reaction temperature is excessive. | Decrease the acid concentration or reaction temperature. Use a milder acid like acetic acid. |

| Low Yield | Loss of polymer during work-up and precipitation. | Ensure the precipitating non-solvent is appropriate and added slowly to a concentrated polymer solution. |

| Broadened GPC Trace | Chain scission or cross-linking. | Use milder deprotection conditions. Ensure the starting polymer is free of peroxides. |

Conclusion

The deprotection of aldehyde groups on polyolefins is a critical step in unlocking their potential for further functionalization. The acid-catalyzed hydrolysis of acetals remains a reliable and widely used method. By carefully selecting the reaction conditions and monitoring the progress, researchers can efficiently generate aldehyde-functionalized polyolefins, paving the way for the development of advanced materials with tailored properties. The choice of the deprotection protocol should always be guided by the stability of the polymer backbone and any other functional groups present in the molecule.

References

- Characterization of Melt-functionalized Polyolefins - UH Institutional Repository. (n.d.).

- A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane - Benchchem. (n.d.).

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (2025, September 19). Retrieved from [Link]

-

2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

-

Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate. (n.d.). Retrieved from [Link]

-

20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Retrieved from [Link]

-

Acetal Hydrolysis Mechanism - Chemistry Steps. (2020, January 20). Retrieved from [Link]

-

Photooxidation of Polyolefins to Produce Materials with In‐Chain Ketones and Improved Materials Properties. (n.d.). Retrieved from [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2026, January 22). Retrieved from [Link]

-

Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel - Frontiers. (2020, September 14). Retrieved from [Link]

-

Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Unpacking Acetal Hydrolysis: More Than Just a Protecting Group - Oreate AI Blog. (2026, February 20). Retrieved from [Link]

-

Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved from [Link]

-

(PDF) New Aldehyde‐Functional Methacrylic Water‐Soluble Polymers - ResearchGate. (2021, May 1). Retrieved from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(PDF) Remarkably efficient deprotection of cyclic acetals and ketals - Academia.edu. (n.d.). Retrieved from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. (2000, August 5). Retrieved from [Link]

-

Protection and deprotection - WILLINGDON COLLEGE, SANGLI. (n.d.). Retrieved from [Link]

-

Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - PMC. (2025, February 27). Retrieved from [Link]

-

Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine - MDPI. (2024, March 1). Retrieved from [Link]

-

Chem 6352 - Protecting Groups. (n.d.). Retrieved from [Link]

-

Acetal - Wikipedia. (n.d.). Retrieved from [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. (2003, December 12). Retrieved from [Link]

-

Aldehyde-Functional Polycarbonates as Reactive Platforms - The Royal Society of Chemistry. (2014, March 31). Retrieved from [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Protection and Deprotection of aldehyde | IIT JAM 2024 Chemistry Solutions - YouTube. (2024, March 28). Retrieved from [Link]

-

Synthesis and Deconstruction of Polyethylene-type Materials - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

Application Notes & Protocols: Ziegler-Natta Polymerization of Oxygen-Functionalized α-Olefins

Abstract

The incorporation of polar functional groups into polyolefins via Ziegler-Natta (Z-N) catalysis represents a significant challenge and a compelling opportunity in polymer science. Functionalized polyolefins offer enhanced properties such as adhesion, dyeability, and compatibility with other materials, expanding their application scope. However, the high oxophilicity of early transition-metal catalysts used in conventional Z-N systems leads to severe catalyst poisoning by the Lewis basic oxygen moieties of functional monomers.[1] This guide provides an in-depth analysis of the fundamental challenges and outlines field-proven strategies and detailed protocols for the successful polymerization of oxygen-functionalized α-olefins. We will explore the mechanism of catalyst deactivation, the "Protecting Group" strategy as a primary solution, and alternative approaches involving catalyst modification and copolymerization. This document is intended for researchers and scientists aiming to synthesize these advanced materials, providing both the theoretical foundation and practical methodologies required for success.

PART I: The Fundamental Challenge: Catalyst-Monomer Incompatibility

Ziegler-Natta catalysts, typically heterogeneous systems comprising a titanium halide (e.g., TiCl₄) on a magnesium chloride (MgCl₂) support, are activated by an organoaluminum co-catalyst like triethylaluminum (Al(C₂H₅)₃).[2] This system excels at polymerizing non-polar α-olefins like ethylene and propylene with high stereocontrol.[3][4]

The core of the problem lies in the electronic nature of the catalyst's active site. The early transition metal center (e.g., Titanium) is highly Lewis acidic and oxophilic. When an α-olefin containing an oxygen functional group (like a hydroxyl or ether group) is introduced, the lone pair of electrons on the oxygen atom readily coordinates to the Lewis acidic titanium center.[1] This strong, dative bond is often irreversible and deactivates the active site, preventing the coordination and subsequent insertion of olefin monomers, thereby "poisoning" the catalyst.[1][5][6]

Caption: Workflow for the protecting group strategy in functional polyolefin synthesis.

Strategy B: Catalyst and Co-catalyst Modification

An alternative, though less common, approach involves modifying the catalyst system to reduce its oxophilicity. This can include:

-

Use of Specific Co-catalysts: Employing bulky or less Lewis-acidic organoaluminum co-catalysts can sometimes mitigate the poisoning effect.

-

Lewis Base Additives: The controlled addition of external Lewis bases (donors) can passivate certain non-stereospecific sites and, in some cases, reduce the catalyst's sensitivity to the monomer's functional group. [5][7]* Alternative Catalyst Systems: While the focus here is on Z-N, it's noteworthy that late transition-metal catalysts (e.g., based on Nickel or Palladium) are generally more tolerant to polar functional groups due to their lower oxophilicity. [1][8]

Strategy C: Copolymerization

Introducing a small amount of a functionalized monomer during the polymerization of a non-polar olefin like ethylene can be a viable strategy. [9][10]In this scenario, the vast excess of the non-polar monomer competitively binds to the active sites, allowing for the occasional incorporation of the functional comonomer before it can cause irreversible poisoning. This approach typically results in polymers with a low percentage of functional groups. [11]

PART III: Experimental Protocols & Data Interpretation

The following protocols are generalized and should be adapted based on specific monomers and available laboratory equipment. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques, as Ziegler-Natta catalysts are extremely sensitive to air and moisture. [8]

Protocol 1: Monomer Protection (Example: Silylation of 10-Undecen-1-ol)

Rationale: This protocol converts the terminal hydroxyl group of 10-undecen-1-ol into a tert-butyldimethylsilyl (TBDMS) ether. The bulky TBDMS group sterically hinders the oxygen atom, preventing its coordination with the Ziegler-Natta catalyst.

Materials:

-

10-Undecen-1-ol (freshly distilled)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, magnetic stirrer, syringes

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

-

Reagent Addition: To the flask, add 10-undecen-1-ol (1.0 eq). Dissolve it in anhydrous DCM.

-

Add imidazole (1.5 eq) to the solution and stir until it dissolves.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the flask at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure TBDMS-protected monomer.

-

Validation: Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy. Ensure the complete absence of the hydroxyl proton signal.

Protocol 2: Ziegler-Natta Polymerization of TBDMS-protected 10-undecen-1-ol

Rationale: This protocol describes a typical slurry polymerization using a heterogeneous MgCl₂-supported TiCl₄ catalyst. Triisobutylaluminum (TIBA) is used as the co-catalyst.

Materials:

-

High-activity MgCl₂/TiCl₄ Ziegler-Natta catalyst

-

Triisobutylaluminum (TIBA) solution (e.g., 1.0 M in hexanes)

-

TBDMS-protected 10-undecen-1-ol (rigorously dried and deoxygenated)

-

Anhydrous heptane or toluene (polymerization solvent)

-

Methanol (for quenching)

-

Acidified methanol (e.g., 5% HCl in methanol)

-

Antioxidant (e.g., Irganox 1010)

-

Jacketed glass reactor with mechanical stirrer, temperature control, and inert gas inlet/outlet

Procedure:

-

Reactor Preparation: Thoroughly dry the reactor under vacuum at elevated temperature (e.g., 90 °C) for several hours. Backfill with argon.

-

Solvent and Monomer Addition: Introduce anhydrous solvent to the reactor, followed by the purified protected monomer via syringe.

-

Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50-70 °C).

-

Co-catalyst Addition: Inject the TIBA solution into the reactor and stir for 15 minutes. The amount is typically specified by the Al/Ti molar ratio (e.g., 80-150).

-

Initiation: Prepare a slurry of the solid Z-N catalyst in anhydrous solvent inside a glovebox. Inject the catalyst slurry into the reactor to initiate polymerization.

-

Polymerization: Maintain constant temperature and stirring for the desired reaction time (e.g., 1-4 hours). The formation of a polymer slurry will be observed.

-

Quenching: Terminate the polymerization by injecting a small amount of methanol.

-

Polymer Isolation: Pour the polymer slurry into a larger volume of acidified methanol to precipitate the polymer and de-ash the catalyst residues. Add a small amount of antioxidant.

-

Purification: Stir the mixture for several hours. Isolate the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 50-60 °C to a constant weight. [12]

Protocol 3: Polymer Characterization

Rationale: Comprehensive characterization is essential to understand the catalyst performance and the structure-property relationships of the synthesized polymer. [13]

| Technique | Parameter Measured | Typical Expected Outcome/Significance |

|---|---|---|

| ¹H & ¹³C NMR Spectroscopy | Microstructure, comonomer incorporation, confirmation of deprotection. | Confirms the chemical structure of the polymer repeat units and the successful removal of protecting groups. [14] |

| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mₙ, Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ). | Provides information on the chain length and the breadth of the molecular weight distribution. Z-N polymers typically have a broad PDI (>2). [15][16] |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tₘ), Crystallinity (X_c). | Determines the thermal properties of the material, which are crucial for its application. Functional groups can disrupt crystallinity, lowering Tₘ. |

| High-Temperature 2D Liquid Chromatography | Chemical Composition Distribution (CCD). | For copolymers, this advanced technique maps the distribution of the functional monomer across different molecular weight chains. [17]|

Typical Results Summary

The table below summarizes hypothetical data for the polymerization of TBDMS-protected 10-undecen-1-ol under varying conditions.

| Run | Al/Ti Ratio | Temp (°C) | Time (h) | Yield (g) | Activity ( kg/mol Ti·h) | Mₙ ( kg/mol ) | PDI | Tₘ (°C) |

| 1 | 100 | 60 | 2 | 8.5 | 42.5 | 85 | 4.5 | 115 |

| 2 | 150 | 60 | 2 | 9.2 | 46.0 | 78 | 4.8 | 112 |

| 3 | 100 | 70 | 2 | 10.1 | 50.5 | 65 | 5.1 | 110 |

| 4 | 100 | 60 | 4 | 14.3 | 35.8 | 95 | 4.3 | 118 |

Scientist's Note: Higher temperatures (Run 3) often increase catalyst activity but can also increase the rate of chain transfer reactions, leading to lower molecular weight. A higher Al/Ti ratio (Run 2) can sometimes increase activity but may also broaden the PDI.

PART IV: Troubleshooting and Advanced Considerations

-

Low or No Activity: This is almost always due to impurities. Ensure all reagents and solvents are rigorously purified and dried. Verify the integrity of the inert atmosphere system. Trace amounts of oxygen, water, or other polar compounds can kill the catalyst.

-

Low Molecular Weight: This can be caused by high polymerization temperatures, excessive co-catalyst, or the presence of chain transfer agents (like hydrogen, which is sometimes used intentionally to control Mₙ). [18]* Incomplete Deprotection: If NMR analysis shows residual protecting groups, the deprotection step may require harsher conditions or longer reaction times. However, be mindful that harsh conditions can potentially degrade the polymer backbone.

-

Future Outlook: Research continues to focus on developing more robust, poison-resistant catalysts. This includes designing single-site catalysts with tailored ligand environments and exploring novel co-catalysts that can reversibly interact with the polar functional group, protecting it in-situ during polymerization. [11]

References

- Benchchem. Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1,3-hexadiene.

- Polymer Char. Characterization of Functionalized Polyolefins by High-Temperature Two-Dimensional Liquid Chromatography.

-

Indian Academy of Sciences. Ziegler–Natta Polymerization and the Remaining Challenges. Available from: [Link]

-

PubMed. Characterization of functionalized polyolefins by high-temperature two-dimensional liquid chromatography. Available from: [Link]

-

ACS Publications. Microstructure Characterization of Functionalized Ethylene/Propylene Polyolefins | Macromolecules. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of functional 'polyolefins': state of the art and remaining challenges. Available from: [Link]

-

ResearchGate. Ziegler–Natta polymerization and the remaining challenges | Request PDF. Available from: [Link]

-

PMC. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Available from: [Link]

-

MDPI. Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization. Available from: [Link]

-

PMC. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. Available from: [Link]

-

DOI. Random and block copolymerization of ethylene and a-olefins with Ziegler-Natta catalysts. Available from: [Link]

-

MDPI. Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. Available from: [Link]

-

Chemistry LibreTexts. Olefin Polymerization with Ziegler-Natta Catalyst. Available from: [Link]

-

Chemistry LibreTexts. 14.4.1: Ziegler-Natta Polymerizations. Available from: [Link]

-

University of Pannonia. THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

-

MDPI. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. Available from: [Link]

-

Wikipedia. Ziegler–Natta catalyst. Available from: [Link]

-

PMC. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy. Available from: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of functional ‘polyolefins’: state of the art and remaining challenges - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60032G [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. polymerchar.com [polymerchar.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of functionalized polyolefins by high-temperature two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. real.mtak.hu [real.mtak.hu]

Application Note: Surface Modification Using Acetal-Functionalized Monomers

Executive Summary: The "Switchable" Surface

Surface modification using acetal-functionalized monomers represents a cornerstone of pH-responsive interface engineering . Unlike static covalent coatings, acetal-based surfaces possess a "switchable" chemical identity. Stable at physiological pH (7.4), these surfaces undergo rapid hydrolysis in mildly acidic environments (pH 5.0–6.0)—mimicking the conditions found in late endosomes, lysosomes, and tumor microenvironments (TME).

This guide details the physicochemical principles, synthesis protocols, and bioconjugation workflows for deploying acetal-functionalized surfaces. It focuses on two primary applications: controlled cargo release (via surface erosion) and site-specific bioconjugation (via aldehyde generation).

Chemical Mechanism & Rationale[1][2][3][4]

The utility of acetal-functionalized surfaces relies on the acid-catalyzed cleavage of the acetal linkage (

The Hydrolysis Pathway

The cleavage mechanism is critical for experimental design. It dictates that all synthesis steps prior to activation must be performed under neutral or slightly basic conditions to prevent premature degradation.

Figure 1: Acid-catalyzed hydrolysis mechanism of acetal-functionalized surfaces. Note the generation of a reactive aldehyde group post-cleavage.

Application Note: pH-Responsive Drug Delivery Vehicles

Context: Acetal linkers are widely used to conjugate hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) to hydrophilic polymer backbones (e.g., PEG) or silica nanoparticles. The acetal bond ensures the drug remains bound in the bloodstream (pH 7.4) but releases rapidly upon cellular internalization (endosomal pH 5.0).

Comparative Hydrolysis Kinetics

The rate of surface activation can be tuned by the steric bulk of the acetal substituents.

| Acetal Type | Structure | Application | ||

| Acyclic Acetal | R-CH(OR')2 | > 48 Hours | < 10 Minutes | Rapid "burst" release in endosomes. |

| Cyclic Acetal | 1,3-Dioxolane | > 1 Week | 2-4 Hours | Sustained release; tissue engineering scaffolds. |

| Benzaldehyde Acetal | Ph-CH(OR')2 | Stable | < 1 Hour | High sensitivity; aromatic pi-stacking stability. |

Data synthesized from kinetic studies of acetal-functionalized polymers [1, 2].[1]

Detailed Protocol: Surface Grafting via SI-ATRP

This protocol describes the generation of a dense polymer brush using Tetrahydropyranyl Methacrylate (THPMA) , a classic acid-labile monomer, via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This method provides precise control over film thickness.

Materials Required[1][4]

-

Substrate: Silicon wafers or Glass slides.

-

Initiator: (3-Trimethoxysilyl)propyl 2-bromo-2-methylpropionate (BiBB-Silane).

-

Monomer: Tetrahydropyranyl Methacrylate (THPMA) (Purify via basic alumina column to remove inhibitors).

-

Catalyst System: CuBr (99.9%), CuBr2 (trace), PMDETA (Ligand).

-

Solvents: Anhydrous Toluene, Methanol, DMF.

-

Equipment: Glovebox or Schlenk line (Strict Oxygen-Free Environment).

Step-by-Step Workflow

Phase A: Initiator Immobilization (Silanization)

-

Cleaning: Clean silicon wafers with Piranha solution (

3:1) for 30 mins at 90°C. Warning: Piranha solution is explosive with organics. -

Rinsing: Wash copiously with Milli-Q water and dry under

stream. -

Deposition: Immerse wafers in a 10 mM solution of BiBB-Silane in anhydrous toluene.

-

Incubation: Seal and incubate for 18 hours at room temperature under

. -

Curing: Rinse with toluene, then cure at 110°C for 30 mins to crosslink the silane layer.

Phase B: SI-ATRP Polymerization

Critical: Oxygen inhibits radical propagation. Thorough deoxygenation is mandatory.

-

Solution Prep: In a Schlenk flask, dissolve THPMA (20 mmol), PMDETA (0.2 mmol), and CuBr2 (0.01 mmol) in DMF/Anisole (1:1 v/v, 10 mL).

-

Degassing: Perform 3 freeze-pump-thaw cycles.

-

Activation: Under frozen

flow, add CuBr (0.2 mmol). The solution should turn light green/blue. Seal and thaw. -

Polymerization: Submerge the initiator-modified wafers into the solution. Incubate at 60°C for 4 hours.

-

Termination: Expose to air to stop the reaction (solution turns blue/green).

-

Washing: Wash wafers with DMF, then Methanol (to remove Cu catalyst), then dry.

Phase C: Activation (Hydrolysis) & Bioconjugation

This step converts the hydrophobic THPMA brush into a hydrophilic polymethacrylic acid (PMAA) brush or exposes aldehydes (depending on specific monomer design). For THPMA, the leaving group is tetrahydropyran, leaving a carboxylic acid.

Variation: If using an acetal-linked aldehyde precursor (e.g., diethyl acetal methacrylate), this step exposes reactive aldehydes.

-

Hydrolysis: Immerse the wafer in 0.1 M Acetate Buffer (pH 4.5) for 2 hours.

-

Neutralization: Rinse with PBS (pH 7.4).

-

Protein Coupling (Schiff Base): Incubate the now aldehyde-rich surface with Protein A (1 mg/mL in PBS) for 4 hours.

-

Stabilization: Add

(10 mM) to reduce the reversible Schiff base (imine) to a stable secondary amine.

Experimental Workflow Visualization

The following diagram illustrates the complete lifecycle of the surface modification, from the silanization of the substrate to the final protein conjugation.

Figure 2: Experimental workflow for creating and activating acetal-functionalized surfaces.[2]

Characterization & Troubleshooting

Validating the surface transformation is essential. Use the following metrics to ensure protocol success.

| Technique | Expected Result (Pre-Hydrolysis) | Expected Result (Post-Hydrolysis) | Troubleshooting |

| Contact Angle | Hydrophobic (~80-90°) | Hydrophilic (< 40°) | If angle remains high after acid wash, hydrolysis time is insufficient or pH is too high. |

| XPS (C1s scan) | Strong C-O-C peak (Ether) | Appearance of C=O (Aldehyde/Acid) | Lack of C-O-C initially indicates failed ATRP grafting. |

| Ellipsometry | Thickness increases linearly with time | Thickness decreases (mass loss of leaving group) | Low initial thickness? Check oxygen levels during ATRP. |

| AFM | Smooth, uniform topography | Increased roughness (erosion) | Large aggregates indicate catalyst contamination. |

References

-

Bachelder, E. M., et al. (2008). "Acid-degradable polyurethane particles for protein-based vaccines." Journal of the American Chemical Society. Link

-

Paramonov, S. E., et al. (2008). "Theoretical and practical aspects of hydrogel degradation." Bioconjugate Chemistry. Link

- Ebara, M., et al. (2014).

-

Siegwart, D. J., et al. (2012). "Synthesis, characterization, and in vitro cell culture viability of degradable poly(N-isopropylacrylamide-co-5,6-benzo-2-methylene-1,3-dioxepane)-based polymers." Journal of Biomedical Materials Research Part A. Link

-

Gong, C., et al. (2021). "Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel." Polymers (MDPI). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,2-Diethoxy-ethoxy)-but-1-ene

Introduction

Welcome to the technical support guide for the synthesis of 4-(2,2-Diethoxy-ethoxy)-but-1-ene, a valuable bifunctional molecule featuring both an alkene and a protected aldehyde (diethyl acetal). This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this compound. The primary synthetic route is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] However, like any reaction, it is susceptible to side reactions and suboptimal conditions that can significantly lower yields.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles. Our goal is to empower you to diagnose issues in your synthesis and implement effective solutions.

Reaction Overview

The synthesis of this compound is typically achieved by reacting the sodium salt of 2,2-diethoxy-ethanol with a 4-halobut-1-ene (e.g., 4-bromo-1-butene). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

Caption: General workflow for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the foundational mechanism for this synthesis, and why is it preferred? The synthesis is based on the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][4][5] This method is highly reliable for creating asymmetrical ethers from a primary alkyl halide and an alkoxide.[2] In this case, 4-bromo-1-butene is a primary halide, and the alkoxide is generated from a primary alcohol, which are ideal conditions for the SN2 pathway, minimizing competing side reactions.[3]

Q2: Which alkyl halide should I use: 4-bromo-1-butene or 4-chloro-1-butene? For SN2 reactions, the reactivity of the leaving group is critical. The general order of reactivity for halide leaving groups is I > Br > Cl > F.[3][6] Therefore, 4-bromo-1-butene is the superior choice as bromide is a better leaving group than chloride, leading to a faster reaction rate and potentially higher conversion under the same conditions. If only the chloride is available, the reaction may require more forcing conditions (higher temperature, longer time) or the use of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the more inert chloride to the more reactive iodide.[6]

Q3: What are the most critical parameters to control for maximizing yield? The three most critical parameters are:

-

Anhydrous Conditions: Water will quench the highly reactive alkoxide nucleophile and can hydrolyze the alkylating agent, halting the reaction.[6] All glassware must be thoroughly dried, and anhydrous solvents are essential.[6][7]

-

Choice of Base and Solvent: A strong, non-nucleophilic base is required for complete deprotonation of the alcohol.[3][4] The solvent must be polar and aprotic (e.g., THF, DMF) to solvate the counter-ion (Na+) without solvating and deactivating the alkoxide nucleophile.[1][5][8]

-

Temperature Control: The temperature must be high enough to ensure a reasonable reaction rate but low enough to suppress the competing E2 elimination side reaction.[2][8] A typical range is 50-100 °C, but this must be optimized for the specific substrate and conditions.[2][8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their underlying causes, and actionable solutions.

Problem: Low or No Yield of the Desired Ether

This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis.

Q: My yield is consistently below 20%. How do I confirm that the initial deprotonation is effective?

A: Incomplete formation of the alkoxide nucleophile is a primary cause of low conversion. The pKa of a typical alcohol is ~16-18, requiring a sufficiently strong base for complete deprotonation.

-

Expertise & Causality: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the active nucleophile. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are far more effective and drive the equilibrium to the alkoxide.[3][4][6] When using NaH, the reaction's progress is easily monitored by the evolution of hydrogen gas; the reaction is complete when bubbling ceases.

-

Troubleshooting Protocol:

-

Ensure your solvent (e.g., THF) is anhydrous. Use of a freshly opened bottle or a solvent from a purification system is recommended.[7]

-

Under an inert atmosphere (N₂ or Ar), add the 2,2-diethoxy-ethanol to the anhydrous solvent.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. A slight molar excess (1.1-1.2 equivalents) is recommended.

-

Allow the reaction to warm to room temperature and stir until all hydrogen gas evolution has stopped. This indicates complete formation of the sodium 2,2-diethoxy-ethoxide.

-

Only after deprotonation is complete should you add the 4-bromo-1-butene.

-

Q: I've isolated a significant byproduct that I suspect is butadiene. What causes this and how can I prevent it?

A: The formation of butadiene is a clear indication that the E2 (elimination) side reaction is outcompeting your desired SN2 (substitution) reaction.[2][8] The alkoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the carbon adjacent to the bromine, leading to elimination.

-

Expertise & Causality: Both SN2 and E2 pathways are in competition. Higher temperatures disproportionately accelerate the rate of elimination compared to substitution.[2][8] Therefore, excessive heat is a common culprit. The choice of base, while less critical with a primary halide, can also have an effect.

-

Trustworthy Mitigation Strategies:

-

Lower the Reaction Temperature: This is the most effective lever. Try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and byproduct formation.

-

Controlled Addition: Add the 4-bromo-1-butene solution slowly to the warmed alkoxide solution. This maintains a low instantaneous concentration of the alkyl halide, which can disfavor the bimolecular elimination pathway.

-

Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or THF. These solvents favor the SN2 pathway.[1][8]

-

Problem: Difficult Purification and Product Isolation

Q: My crude product is an oil with a boiling point close to my starting materials, making distillation ineffective. What are my options?

A: When fractional distillation is not viable due to close boiling points or thermal instability of the product, column chromatography is the preferred method of purification.[8][9]

-

Expertise & Causality: The polarity difference between your non-polar alkene-containing product, the more polar alcohol starting material, and any other potential byproducts allows for efficient separation on a silica or alumina column.

-

General Column Chromatography Protocol:

-

Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product (target Rf ≈ 0.3-0.4) and impurities.

-

Prepare the Column: Pack a glass column with silica gel using the chosen eluent system.

-

Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

-

Elute and Collect: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

-

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |

| 4-Bromo-1-butene | 135.00 | 101-103 | Low |

| 2,2-Diethoxy-ethanol | 134.17 | 163-165 | High |

| Product | 172.26 | ~180-190 (est.) | Medium-Low |

| Caption: Physical properties of reactants and product relevant to purification. |

Optimized Experimental Protocols

Protocol 1: Standard Williamson Synthesis using Sodium Hydride

This protocol is a robust starting point for achieving high yields.

-

Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a dropping funnel under vacuum. Allow to cool under an inert atmosphere.

-

Alkoxide Formation:

-

To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction).

-

Add 2,2-diethoxy-ethanol (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) in small portions.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until H₂ evolution ceases.

-

-

Ether Formation:

-

Add 4-bromo-1-butene (1.05 eq) to the dropping funnel, diluted with a small amount of anhydrous THF.

-

Heat the reaction mixture to 50 °C.

-

Add the 4-bromo-1-butene solution dropwise over 30 minutes.

-

Maintain the reaction at 50 °C and monitor its progress by TLC or GC (typically 4-8 hours).

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography as described in the troubleshooting section.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

PTC is an excellent alternative that avoids the need for strictly anhydrous solvents and strong, hazardous bases like NaH.[1] It increases the solubility and reactivity of the nucleophile in the organic phase.[1][10]

-

Apparatus Setup: A standard round-bottom flask with a condenser and magnetic stirring is sufficient. An inert atmosphere is recommended but less critical than with NaH.

-

Reaction Mixture:

-

To the flask, add 2,2-diethoxy-ethanol (1.0 eq), 4-bromo-1-butene (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Add toluene as the organic solvent.

-

Add a concentrated aqueous solution of sodium hydroxide (50% w/w) as the base.

-

-

Reaction:

-

Heat the biphasic mixture to 70-80 °C with vigorous stirring to ensure efficient mixing of the phases.

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed (typically 6-12 hours).

-

-

Work-up and Purification:

-

Cool the mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

| Parameter | Standard NaH Method | Phase-Transfer Catalysis (PTC) |

| Base | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous THF or DMF | Toluene / Water (Biphasic) |

| Anhydrous Req. | Strict | Not required |

| Temperature | 50-70 °C | 70-80 °C |

| Typical Yields | 50-95%[1][2] | Often >90%[10] |

| Safety | Requires handling of flammable H₂ gas and pyrophoric NaH | Avoids NaH; uses corrosive NaOH |

| Caption: Comparison of two effective methods for the synthesis. |

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]

-

American Chemical Society. (n.d.). The use of alternative solvent purification techniques. ACS Chemical Health & Safety. Retrieved from [Link]

-

Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. One moment, please... [chemistrytalk.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acs.org [acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Predictive and Comparative Guide to the 1H NMR Spectrum of 4-(2,2-Diethoxy-ethoxy)-but-1-ene

In the field of drug development and materials science, the precise structural characterization of novel molecules is paramount. 4-(2,2-diethoxy-ethoxy)-but-1-ene is a multifunctional molecule featuring a terminal alkene, an ether linkage, and an acetal group. This combination of functionalities makes it a versatile building block, but also presents a unique challenge for structural elucidation. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework.

This guide presents a predictive analysis of the ¹H NMR spectrum of this compound. As this is not a commonly cataloged compound, we will first deduce its expected spectrum based on foundational NMR principles and data from structurally related fragments. This prediction will then be compared against experimental data from analogous compounds to provide a robust framework for researchers encountering similar structures.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound is shown below, with each unique proton environment labeled. The prediction of the spectrum involves analyzing chemical shifts (δ), spin-spin coupling (J), and signal integration.

Diagram 1: Molecular Structure and Proton Labeling

Predicted ¹H NMR Data

| Label | Protons | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| Ha, Hb | =CH₂ | 2H | 5.0 - 5.3 | ddt | Jac (trans) ≈ 17 Hz, Jbc (cis) ≈ 10 Hz, Jab (gem) ≈ 2 Hz, Jad/bd (allylic) ≈ 1.5 Hz | Terminal vinyl protons are deshielded by the π-system.[1][2][3] They exhibit characteristic trans, cis, and geminal couplings.[2][4][5] |

| Hc | =CH | 1H | 5.7 - 5.9 | ddt | Jac (trans) ≈ 17 Hz, Jbc (cis) ≈ 10 Hz, Jcd (vicinal) ≈ 6-7 Hz | This vinyl proton is further downfield due to its position within the double bond. It couples to the two geminal protons and the adjacent methylene protons.[4][6][7] |

| Hd | -CH₂-C= | 2H | 2.2 - 2.4 | q (quartet) or dt | Jcd (vicinal) ≈ 6-7 Hz, Jde (vicinal) ≈ 7 Hz | Allylic protons resonate in this region.[1] The multiplicity will be a quartet if coupling to Hc and He are similar, or a doublet of triplets otherwise. |

| He | -O-CH₂- | 2H | 3.5 - 3.7 | t (triplet) | Jde (vicinal) ≈ 7 Hz | Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[8][9] |

| Hf | -O-CH-O- | 1H | 4.6 - 4.8 | t (triplet) | Jfg (vicinal) ≈ 5-6 Hz | The proton of the acetal group is significantly deshielded by two adjacent oxygen atoms. |

| Hg | -O-CH₂- | 4H | 3.5 - 3.8 | q (quartet) | Jgh (vicinal) ≈ 7 Hz | These methylene protons of the two ethoxy groups are deshielded by the adjacent oxygen. |

| Hh | -CH₃ | 6H | 1.1 - 1.3 | t (triplet) | Jgh (vicinal) ≈ 7 Hz | These are standard alkyl protons, appearing in the upfield region. |

Comparative Analysis with Structurally Similar Compounds

To validate our predictions, we can compare them with the known ¹H NMR data of molecules containing the key functional groups of our target molecule.

But-1-ene (for the Vinyl Group)

The ¹H NMR spectrum of but-1-ene provides a reference for the terminal alkene protons.[10] The signals for the vinyl protons in but-1-ene appear at approximately:

-

~4.9-5.1 ppm for the terminal =CH₂ protons.

-

~5.8 ppm for the internal =CH- proton.

These values are in close agreement with our predictions for Ha, Hb, and Hc , confirming the expected chemical shift region for the vinyl system.

Ethyl Vinyl Ether (for the effect of an adjacent Oxygen)

Ethyl vinyl ether introduces an oxygen atom directly attached to the vinyl group, which significantly influences the chemical shifts. Its ¹H NMR spectrum shows:[11]

-

~6.43 ppm for the =CH-O proton.

-

~4.14 and ~3.95 ppm for the terminal =CH₂ protons.

The downfield shift of all vinyl protons compared to but-1-ene demonstrates the strong deshielding effect of the directly attached ether oxygen. In our target molecule, the oxygen is two bonds away, so its influence on the vinyl protons (Ha, Hb, Hc ) is less pronounced, which is consistent with our predicted values.

Bromoacetaldehyde Diethyl Acetal (for the Diethoxy Acetal Group)

This molecule provides a good model for the diethoxy-ethoxy portion of our target molecule. Its ¹H NMR spectrum shows:[12]

-

~4.67 ppm for the acetal proton (-CH(OEt)₂).

-

~3.5-3.7 ppm for the -O-CH₂- protons of the ethyl groups.

-

~1.24 ppm for the -CH₃ protons of the ethyl groups.

These experimental values strongly support our predictions for Hf, Hg, and Hh in the target molecule, confirming the chemical shifts for the acetal and its associated ethyl groups.

| Compound | Functional Group | Proton Label | Predicted δ (ppm) | Experimental δ (ppm) |

| Target Molecule | Vinyl Group | Ha, Hb | 5.0 - 5.3 | - |

| But-1-ene | Vinyl Group | =CH₂ | - | ~4.9 - 5.1 |

| Target Molecule | Vinyl Group | Hc | 5.7 - 5.9 | - |

| But-1-ene | Vinyl Group | =CH- | - | ~5.8 |

| Target Molecule | Acetal Group | Hf | 4.6 - 4.8 | - |

| Bromoacetaldehyde diethyl acetal | Acetal Group | -CH(OEt)₂ | - | ~4.67 |

| Target Molecule | Ethoxy Group | Hg, Hh | 3.5-3.8, 1.1-1.3 | - |

| Bromoacetaldehyde diethyl acetal | Ethoxy Group | -O-CH₂-CH₃ | - | ~3.6, ~1.24 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed. This procedure ensures sample purity, proper dissolution, and optimal spectrometer performance.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[13][14]

-

Sample Concentration: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.[15]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[10]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution to a 5 mm NMR tube.

Data Acquisition

Diagram 2: NMR Data Acquisition Workflow

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]